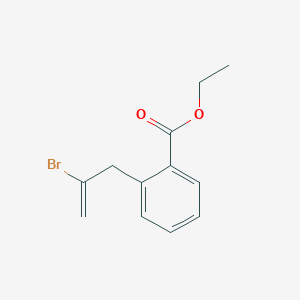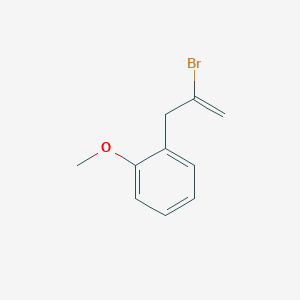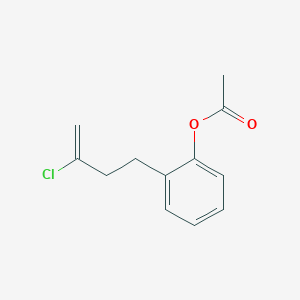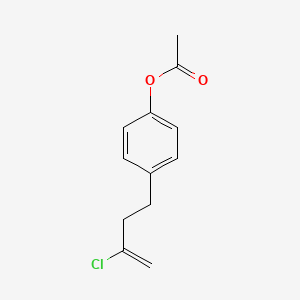![molecular formula C16H25BrN2Si B1290997 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 858116-66-2](/img/structure/B1290997.png)
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
概要
説明
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Additionally, electrophilic substitution reactions have been used to synthesize (R)-2-{[5-bromo-1-(3-bromopropyl)-1H(substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structures of these brominated pyridine derivatives have been characterized using various spectroscopic techniques, including NMR and X-ray crystallography . Density functional theory (DFT) calculations have been employed to optimize the geometric structures and to predict vibrational frequencies and chemical shifts .
Chemical Reactions Analysis
The reactivity of these compounds has been explored through various chemical reactions. For instance, the bioactivity of certain derivatives has been confirmed through experimental activity against bacteria and fungus . The interaction with DNA has also been studied, as in the case of 5-Bromo-2-(trifluoromethyl)pyridine, which was monitored by agarose gel electrophoresis experiments .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives have been extensively studied. For example, the nonlinear optical (NLO) properties of these compounds have been computed and found to be greater than urea due to the conjugation effect . The frontier molecular orbital (FMO) analysis indicates potential bioactivity . The crystal packing and stability of these compounds are often influenced by hydrogen bonding and π-π stacking interactions .
科学的研究の応用
Synthesis of Heterocycles
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a key intermediate in the synthesis of complex heterocycles. Alekseyev, Amirova, and Terenin (2015) developed a simple synthesis for heterocycles containing this framework using Fischer indole cyclization, which is valuable for building a 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015).
Spectroscopic and Optical Studies
Vural and Kara (2017) conducted spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound, using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. They also performed density functional theory (DFT) studies to explore its non-linear optical properties (Vural & Kara, 2017).
Rearrangement Processes
Jones and Phipps (1974) investigated the rearrangement of pyrrolo[2,3-b]pyridinium salts into derivatives of pyrrolo[3,2-b]pyridin-2-one. Their study highlights the versatility of pyrrolo[2,3-b]pyridine frameworks in synthetic chemistry (Jones & Phipps, 1974).
Total Synthesis of Natural Alkaloids
Baeza, Mendiola, Burgos, Alvarez-Builla, and Vaquero (2010) utilized a pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which can be synthesized from 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, for the total synthesis of the natural alkaloid variolin B. This demonstrates its role in the synthesis of complex natural products (Baeza et al., 2010).
Antibacterial Properties
Toja, Kettenring, Goldstein, and Tarzia (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which showed antibacterial activity in vitro, indicating the potential of derivatives of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry (Toja et al., 1986).
Synthesis of Novel Pyridine-Based Derivatives
Ahmad, Rasool, Ikram, and colleagues (2017) described the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. This underscores the utility of pyridine frameworks like 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in developing new compounds with potential biological activities (Ahmad et al., 2017).
作用機序
Target of Action
Compounds of this nature are often used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds . The primary targets in these reactions are the carbon atoms that are to be bonded .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine likely acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst forms a bond with the carbon atom of the organoboron reagent . In the transmetalation step, the organoboron reagent transfers the carbon atom to the palladium .
Biochemical Pathways
In general, suzuki–miyaura cross-coupling reactions are used to create carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The primary result of the action of 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide variety of organic compounds .
特性
IUPAC Name |
(5-bromopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUSITKTVXDVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640112 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
858116-66-2 | |
| Record name | 5-Bromo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

